molecular formula C35H35NO12 B1234676 Neocarzinostatin

Neocarzinostatin

Cat. No. B1234676
M. Wt: 661.6 g/mol
InChI Key: BLXZMHNVKCEIJX-PNKAXBHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinostatin is an enediyne antineoplastic antibiotic hybrid containing an aminoglycoside chromophore. Zinostatin is isolated from the bacterium Streptomyces carzinostaticus. The aminoglycoside component of zinostatin intercalates into DNA and the benzene diradical intermediate of the enediyne core binds to the minor groove of DNA, resulting in single- and double-strand breaks in DNA and apoptosis. (NCI04)
An enediyne that alkylates DNA and RNA like MITOMYCIN does, so it is cytotoxic.

Scientific Research Applications

Binding Specificity Evolution

Neocarzinostatin (NCS) is primarily studied as an enediyne-chromoprotein and is clinically utilized as an antitumoral agent. Research demonstrates the potential of NCS as a drug delivery vehicle through evolving its binding specificity. For instance, in vitro evolution methods have been used to modify up to 13 side chains within NCS to bind non-natural ligands like testosterone, indicating its adaptability for varied binding applications (Heyd et al., 2003).

Disulfide Bond Engineering

The presence of disulfide bonds in NCS limits its potential for broader applications. However, research shows that it's possible to engineer stable, disulfide-free NCS variants using directed-evolution techniques. These variants are suitable for various purposes, including intracellular applications, enhancing NCS's versatility (Drevelle et al., 2009).

Chromophore Biosynthesis

NCS’s clinical application as an anticancer drug involves a chromophore that is a critical component of its structure. Studies on enzymes like NcsB1 have shed light on the biosynthesis of this chromophore, particularly focusing on the regiospecific methylation in the biosynthesis of the naphthoic acid moiety. This understanding could be exploited to produce novel NCS analogs for therapeutic purposes (Luo et al., 2008).

Chromophore Release Mechanism

Molecular dynamics simulations have been pivotal in understanding the chromophore release mechanism in NCS, which is crucial for its antitumor activity. This research has revealed how structural changes, like loop dynamics, facilitate the release of the chromophore, providing insights into its drug delivery system (Yu et al., 2012).

CDR Grafting on Nonimmunoglobulin Scaffold

NCS has been studied for its potential as a drug delivery vehicle by grafting complementarity-determining regions (CDRs) onto its scaffold. This approach involves transferring immunoglobulin CDRs onto NCS, which may allow it to target specific molecules, potentially broadening its therapeutic applications (Nicaise et al., 2004).

properties

Molecular Formula

C35H35NO12

Molecular Weight

661.6 g/mol

IUPAC Name

[(4S,6R,11R,12R)-11-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4R)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3/t17-,21?,24-,25-,26-,28-,29+,30-,31-,33-,35+/m1/s1

InChI Key

BLXZMHNVKCEIJX-PNKAXBHOSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O

SMILES

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O

synonyms

Neocarzinostatin
Zinostatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neocarzinostatin
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Neocarzinostatin
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Neocarzinostatin
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Reactant of Route 6
Neocarzinostatin

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